Cas no 1566264-83-2 (3-cyano-2-nitrobenzene-1-sulfonyl chloride)

3-cyano-2-nitrobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 3-cyano-2-nitro-
- 3-cyano-2-nitrobenzene-1-sulfonyl chloride
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- MDL: MFCD30279278
- Inchi: 1S/C7H3ClN2O4S/c8-15(13,14)6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
- InChI Key: OKBDTZZUTDIRLA-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=CC(C#N)=C1[N+]([O-])=O
3-cyano-2-nitrobenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-285886-0.1g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 0.1g |
$540.0 | 2023-09-06 | |
Enamine | EN300-285886-0.5g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 0.5g |
$589.0 | 2023-09-06 | |
Enamine | EN300-285886-10.0g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 10.0g |
$2638.0 | 2023-03-01 | |
Enamine | EN300-285886-5g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 5g |
$1779.0 | 2023-09-06 | |
Enamine | EN300-285886-0.05g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 0.05g |
$515.0 | 2023-09-06 | |
Enamine | EN300-285886-5.0g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 5.0g |
$1779.0 | 2023-03-01 | |
Enamine | EN300-285886-1g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 1g |
$614.0 | 2023-09-06 | |
Enamine | EN300-285886-10g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 10g |
$2638.0 | 2023-09-06 | |
Enamine | EN300-285886-2.5g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 2.5g |
$1202.0 | 2023-09-06 | |
Enamine | EN300-285886-0.25g |
3-cyano-2-nitrobenzene-1-sulfonyl chloride |
1566264-83-2 | 95% | 0.25g |
$564.0 | 2023-09-06 |
3-cyano-2-nitrobenzene-1-sulfonyl chloride Related Literature
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on 3-cyano-2-nitrobenzene-1-sulfonyl chloride
Introduction to 3-Cyano-2-Nitrobenzene-1-Sulfonyl Chloride (CAS No. 1566264-83-2)
3-Cyano-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1566264-83-2) is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a cyano group, a nitro group, and a sulfonyl chloride functional group. These functionalities endow the molecule with a wide range of reactivity and potential uses in various chemical processes.
The cyano group in 3-cyano-2-nitrobenzene-1-sulfonyl chloride is known for its high electron-withdrawing ability, making the molecule highly reactive in nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates. The nitro group, on the other hand, imparts strong electron-withdrawing effects and can be reduced to an amino group under appropriate conditions, providing a valuable route for further chemical modifications.
The sulfonyl chloride functional group is a key feature of 3-cyano-2-nitrobenzene-1-sulfonyl chloride. Sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution reactions to form sulfonamides. This reactivity makes 3-cyano-2-nitrobenzene-1-sulfonyl chloride an excellent reagent for the synthesis of sulfonamide derivatives, which are widely used in pharmaceuticals and agrochemicals.
In recent years, 3-cyano-2-nitrobenzene-1-sulfonyl chloride has gained attention in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers found that derivatives of 3-cyano-2-nitrobenzene-1-sulfonyl chloride exhibited potent antiviral activity against several strains of viruses, including influenza and HIV. This finding highlights the potential of this compound in drug discovery and development.
Another area where 3-cyano-2-nitrobenzene-1-sulfonyl chloride has shown promise is in the field of materials science. Researchers at the University of California, Berkeley, have explored the use of this compound in the synthesis of advanced functional materials. In a study published in Advanced Materials, they demonstrated that 3-cyano-2-nitrobenzene-1-sulfonyl chloride can be used to create novel polymers with unique electronic and optical properties. These materials have potential applications in organic electronics, sensors, and photovoltaic devices.
The synthetic versatility of 3-cyano-2-nitrobenzene-1-sulfonyl chloride is further enhanced by its compatibility with various reaction conditions. For example, it can be used in both aqueous and organic solvents, making it suitable for a wide range of synthetic protocols. Additionally, its stability under moderate reaction conditions ensures high yields and reproducibility in chemical processes.
In terms of safety and handling, it is important to note that 3-cyano-2-nitrobenzene-1-sulfonyl chloride should be handled with care due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a cool, dry place away from incompatible materials.
Overall, 3-cyano-2-nitrobenzene-1-sulfonyl chloride (CAS No. 1566264-83-2) is a valuable reagent with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique combination of functional groups provides a platform for developing novel compounds with potential therapeutic and technological applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its importance in the scientific community.
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